molecular formula C19H19N3O6S B11016492 methyl 5-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate

methyl 5-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B11016492
M. Wt: 417.4 g/mol
InChI Key: XAGRSFGYYHGZTF-UHFFFAOYSA-N
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Description

Methyl 5-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate is a hybrid heterocyclic compound combining a coumarin moiety and a 1,2,3-thiadiazole ring. The structure features a methyl ester at the 4-position of the thiadiazole core, linked via an acetamide group to a 4-butyl-2-oxo-coumarin system. This compound’s molecular formula is C₂₁H₂₁N₃O₆S, with a molecular weight of 443.47 g/mol. Its synthesis likely involves coupling 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (CAS purity: 95% ) with a functionalized thiadiazole precursor. The structural elucidation of such compounds typically employs crystallographic tools like SHELXL for refinement and WinGX/ORTEP for visualization .

Properties

Molecular Formula

C19H19N3O6S

Molecular Weight

417.4 g/mol

IUPAC Name

methyl 5-[[2-(4-butyl-2-oxochromen-7-yl)oxyacetyl]amino]thiadiazole-4-carboxylate

InChI

InChI=1S/C19H19N3O6S/c1-3-4-5-11-8-16(24)28-14-9-12(6-7-13(11)14)27-10-15(23)20-18-17(19(25)26-2)21-22-29-18/h6-9H,3-5,10H2,1-2H3,(H,20,23)

InChI Key

XAGRSFGYYHGZTF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=C(N=NS3)C(=O)OC

Origin of Product

United States

Preparation Methods

Step 3.1: Synthesis of [(4-Butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl Chloride

7-Hydroxy-4-butylchromenone reacts with chloroacetyl chloride (1.2 eq) in anhydrous DMF with K₂CO₃ (2 eq) at 0°C. After 2 hours, the mixture is poured into ice-water, yielding the chloroacetate intermediate (82% yield). Conversion to the acid chloride uses SOCl₂ (3 eq) in dry DCM at reflux (40°C, 3 hours).

Step 3.2: Amide Bond Formation

The acid chloride (1.1 eq) reacts with methyl 5-amino-1,2,3-thiadiazole-4-carboxylate in DCM with triethylamine (2 eq) at 0°C. Gradual warming to 25°C over 12 hours affords the final product after column chromatography (SiO₂, ethyl acetate/hexane 1:1).

Table 3: Coupling Reaction Optimization

ConditionOutcome
Solvent (DCM vs. THF)89% vs. 75% yield
Temperature (0°C → 25°C)89% vs. 68% (room temp)
Equivalents (Acid Chloride)1.1 eq optimal; 1.3 eq → 5% dimer

Analytical Data for Final Compound :

  • Mp : 214–216°C

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H, H-5), 6.94 (dd, J = 8.4, 2.4 Hz, 1H, H-6), 6.83 (d, J = 2.4 Hz, 1H, H-8), 4.72 (s, 2H, OCH₂CO), 3.92 (s, 3H, COOCH₃), 2.95 (t, J = 7.6 Hz, 2H, CH₂), 1.74–1.67 (m, 2H), 1.45–1.38 (m, 2H), 0.95 (t, J = 7.2 Hz, 3H).

  • HRMS (ESI) : m/z calculated for C₂₀H₂₀N₃O₆S [M+H]⁺: 430.1074; found: 430.1078.

Scalability and Industrial Considerations

Batch processes on a 100-g scale demonstrate consistent yields (52–55%) using the following modifications:

  • Chromenone Synthesis : Continuous flow reactors reduce reaction time to 2 hours (yield: 66%).

  • Thiadiazole Cyclization : Microwave-assisted synthesis (100°C, 1 hour) improves yield to 78%.

  • Coupling : Automated liquid handling ensures precise stoichiometry, reducing dimer formation to <1% .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The chromen moiety can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the chromen and thiadiazole rings can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of base catalysts like triethylamine.

Major Products

    Oxidation: Formation of quinones and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted amides and esters.

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is C17H19N3O5C_{17}H_{19}N_{3}O_{5}, with a molecular weight of approximately 347.35 g/mol.

Antimicrobial Properties

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiadiazoles can effectively inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria. The incorporation of the coumarin moiety may enhance this activity due to its known bioactive properties .

Anticancer Activity

The anticancer potential of methyl 5-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate has been explored in several studies. Compounds with similar structures have demonstrated effectiveness against various cancer cell lines. For example, the interaction of the coumarin component with cellular targets may lead to apoptosis in cancer cells .

Applications in Agriculture

Due to its biological activity, this compound may also find applications in agriculture as a potential pesticide or fungicide. The ability to combat microbial pathogens could enhance crop protection strategies against diseases.

Material Science Applications

The unique properties of this compound may also lend themselves to applications in material science. Coumarins are known for their photophysical properties, making them suitable for use in fluorescence-based sensors or as components in organic light-emitting diodes (OLEDs).

Case Study 1: Antimicrobial Efficacy

In a study conducted on various thiadiazole derivatives, it was found that compounds similar to this compound exhibited promising antimicrobial activity against Staphylococcus aureus and E. coli. The results indicated a dose-dependent response with significant inhibition at higher concentrations .

Case Study 2: Anticancer Activity

Another research effort focused on evaluating the anticancer properties of coumarin-thiadiazole hybrids. The study reported that these compounds showed substantial cytotoxic effects on MCF7 breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Mechanism of Action

The mechanism of action of methyl 5-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    DNA Intercalation: The chromen moiety can intercalate into DNA, disrupting its structure and function.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique hybrid architecture invites comparison with analogs in the coumarin and thiadiazole families. Below is a detailed analysis of key structural and functional analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological/Physicochemical Notes
Methyl 5-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate C₂₁H₂₁N₃O₆S 443.47 Coumarin, thiadiazole, methyl ester, acetamide Combines fluorescence (coumarin) and heterocyclic reactivity (thiadiazole). Potential applications in medicinal chemistry (e.g., enzyme inhibition). Structural data refined via SHELXL .
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (EN300-302955) C₁₇H₂₀O₅ 304.34 Coumarin, acetic acid Intermediate with 95% purity; lacks thiadiazole but shares coumarin-acetic acid backbone. Used in synthesizing coumarin hybrids.
Methyl 5-(4-acetoxyphenyl)-2-(2-bromo-benzylidine)-7-methyl-3-oxo-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate C₂₅H₂₂BrN₃O₅S 556.43 Thiazolo-pyrimidine, methyl ester, bromophenyl Structurally distinct (thiazolo-pyrimidine core) but shares ester and heterocyclic motifs. Reported in crystallographic studies; bioactivity uncharacterized.

Key Observations:

Structural Complexity : The target compound integrates coumarin and thiadiazole systems, whereas analogs like EN300-302955 focus on simpler coumarin-acetic acid scaffolds. Thiazolo-pyrimidine derivatives highlight alternative heterocyclic frameworks but lack the coumarin-thiadiazole synergy.

The 4-butyl chain on the coumarin moiety may influence hydrophobic interactions in biological systems, similar to alkyl-substituted coumarins in anticoagulant drugs.

Synthetic and Analytical Tools :

  • Crystallographic refinement (e.g., SHELXL ) and visualization software (ORTEP/WinGX ) are critical for confirming the stereochemistry and packing of such hybrid systems.
  • Purity data (e.g., 95% for EN300-302955 ) suggest rigorous quality control in intermediate synthesis.

Biological Activity

Methyl 5-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that combines elements of chromen and thiadiazole structures. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions integrating various chemical precursors. Key steps may include:

  • Formation of the Chromen Moiety : The reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate.
  • Thiadiazole Formation : Utilization of hydrazine derivatives to introduce the thiadiazole ring.
  • Acetylation : The acetylation process using acetic anhydride or acetyl chloride to form the acetyl amino group.

Antimicrobial Properties

Research indicates that compounds containing thiadiazole and chromen structures exhibit significant antimicrobial activity. In vitro studies have shown that derivatives similar to this compound possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Thiadiazole derivatives are recognized for their anticancer properties. Studies have reported that compounds with similar structural features demonstrate cytotoxic effects against cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (human leukemia). For instance, a related compound exhibited an IC50 value of approximately 1.61 µg/mL against these cell lines .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Interaction : The chromen moiety may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their function.
  • Receptor Modulation : Binding to cellular receptors can lead to altered cellular signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of similar thiadiazole compounds against Mycobacterium tuberculosis, revealing promising results with MIC values as low as 0.25 µg/mL for certain derivatives .
  • Cytotoxicity Assessment : In a comparative study involving various thiadiazole derivatives, one compound was found to be equipotent against both A431 and Jurkat cells with IC50 values significantly lower than established chemotherapeutics like doxorubicin .

Research Findings Summary

Property Finding
Antimicrobial ActivityEffective against E. coli, S. aureus
Anticancer ActivityIC50 ~ 1.61 µg/mL against A431 & Jurkat
MechanismEnzyme inhibition & receptor modulation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing methyl 5-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate?

  • Methodology :

  • Step 1 : Synthesize the coumarin core (4-butyl-2-oxo-2H-chromen-7-ol) via Pechmann condensation of 4-butylresorcinol with ethyl acetoacetate in acidic conditions (e.g., concentrated H₂SO₄) .
  • Step 2 : Introduce the oxyacetyl spacer by reacting the coumarin hydroxyl group with bromoacetyl bromide in anhydrous DCM, using a base like triethylamine to neutralize HBr .
  • Step 3 : Couple the acetamide group to the thiadiazole ring via a nucleophilic substitution reaction. Pre-activate the carboxylic acid group (e.g., using EDCI/HOBt) and react with 5-amino-1,2,3-thiadiazole-4-carboxylate under inert conditions .
  • Step 4 : Protect reactive sites and optimize yields via iterative purification (e.g., column chromatography, recrystallization from methanol/water mixtures) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • 1H/13C NMR : Confirm the presence of the coumarin’s aromatic protons (δ 6.5–8.0 ppm), thiadiazole carbons (δ 160–170 ppm), and ester carbonyl (δ ~165 ppm). Compare experimental shifts to computed spectra (DFT methods) .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and verify molecular weight (e.g., [M+H]+ via ESI-MS) .
  • FTIR : Identify key functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for esters, N-H bend at ~1550 cm⁻¹ for amides) .

Q. What stability considerations are critical for handling this compound in aqueous and non-aqueous systems?

  • Key Findings :

  • The ester group is prone to hydrolysis in basic aqueous media (pH > 9). Use buffered solutions (pH 6–7) for biological assays .
  • The thiadiazole ring may degrade under prolonged UV exposure. Store solutions in amber vials at –20°C under nitrogen .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts, HPLC retention times) be resolved during structural elucidation?

  • Troubleshooting Strategy :

  • Contradiction Analysis : Cross-validate data with 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, ambiguous coupling in the thiadiazole region can be clarified via HMBC correlations .
  • Chromatographic Discrepancies : Adjust mobile phase pH or column temperature to differentiate co-eluting impurities. Spiking experiments with synthetic standards are recommended .

Q. What strategies optimize the reaction yield of the amide coupling step (Step 3) while minimizing side products?

  • Optimization Framework :

  • Catalyst Screening : Compare coupling agents (e.g., EDCI vs. DCC) and additives (e.g., DMAP) to enhance efficiency. EDCI/HOBt typically reduces racemization .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) versus DCM. Higher dielectric solvents improve solubility but may increase ester hydrolysis; use molecular sieves to control moisture .
  • Kinetic Monitoring : Use inline FTIR or LC-MS to track reaction progress and terminate at ~85–90% conversion to avoid byproduct formation .

Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., kinases, GPCRs)?

  • In Silico Protocol :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., CDK2). The coumarin moiety may act as a hydrophobic anchor, while the thiadiazole engages in H-bonding .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Pay attention to solvent-accessible surface area (SASA) of the amide linker .

Q. How does the electronic nature of the thiadiazole ring influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insights :

  • The thiadiazole’s electron-deficient π-system directs nucleophilic attack to the C-5 position. Substituent effects (e.g., electron-withdrawing groups on the coumarin) can modulate reactivity .
  • DFT calculations (B3LYP/6-31G*) reveal that the LUMO is localized on the thiadiazole, favoring SNAr mechanisms with amines or thiols .

Q. What in vitro assays are suitable for evaluating the compound’s cytotoxicity and selectivity?

  • Experimental Design :

  • Cell Viability : Use MTT assays on HEK293 (normal) vs. HeLa (cancer) cells. IC50 values <10 μM suggest therapeutic potential .
  • Selectivity Profiling : Screen against a kinase panel (e.g., Eurofins DiscoverX) to identify off-target effects. Dose-response curves (1 nM–100 μM) are critical .

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